molecular formula C17H27ClN2O B12349788 N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride CAS No. 2749302-95-0

N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

Cat. No.: B12349788
CAS No.: 2749302-95-0
M. Wt: 310.9 g/mol
InChI Key: HQYGIECPVFWIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine monohydrochloride is a substituted tryptamine derivative characterized by a 7-methoxyindole core linked to a diisopropylaminoethyl side chain. Its hydrochloride salt enhances water solubility, a feature critical for pharmacological applications . The molecular formula is C₁₇H₂₇ClN₂O, with a molecular weight of 310.87 g/mol (base: 274.40 g/mol + HCl). The 7-methoxy substitution distinguishes it from other tryptamines, influencing receptor binding and metabolic stability .

Properties

CAS No.

2749302-95-0

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[2-(7-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-17-15(14)7-6-8-16(17)20-5;/h6-8,11-13,18H,9-10H2,1-5H3;1H

InChI Key

HQYGIECPVFWIPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=CC=C2OC)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Tryptamine Hydrochlorides

The following table compares structural features and biological activities of key analogs:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Pharmacological Properties
7-MeO-DiPT HCl (Target) 7-methoxyindole C₁₇H₂₇ClN₂O 310.87 Potential psychoactivity (inferred from structural analogs)
5-MeO-DiPT HCl (Foxy) 5-methoxyindole C₁₇H₂₇ClN₂O 310.87 Hallucinogenic; serotonin 5-HT₂A/1A agonist; high abuse liability
4-MeO-DiPT HCl 4-methoxyindole C₁₇H₂₇ClN₂O 310.87 Limited data; hypothesized altered receptor affinity due to 4-position substitution
5-Fluorotryptamine HCl 5-fluoroindole C₁₀H₁₂ClFN₂ 218.67 Unknown psychoactivity; halogen substitution may enhance metabolic stability

Key Observations :

  • Substituent Position: The methoxy group’s position (4-, 5-, or 7-) significantly alters receptor interactions. 5-MeO-DiPT is a potent hallucinogen, while 7-MeO derivatives are less studied but may exhibit distinct binding profiles .
  • Halogen vs.

Non-Tryptamine Indole Derivatives

D-24851
  • Structure : N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid.
  • Activity: Microtubule destabilizer; cytotoxic against multidrug-resistant tumors (e.g., SKOV3 ovarian cancer). Unlike tryptamines, it lacks neurotoxicity and operates via a non-overlapping tubulin binding site .
  • Contrast with Target Compound : While both contain indole cores, D-24851’s bulky substituents (pyridinyl, chlorobenzyl) confer antitumor rather than psychoactive properties .

Pharmacokinetic and Toxicological Considerations

  • Solubility : Hydrochloride salts (e.g., target compound, 5-MeO-DiPT HCl) improve aqueous solubility, enhancing oral bioavailability compared to free bases .
  • Metabolic Stability : Methoxy groups at the 5- or 7-positions may slow oxidative metabolism, extending half-life compared to unsubstituted tryptamines .

Biological Activity

N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride, commonly referred to as 7-MeO DiPT, is a synthetic compound belonging to the tryptamine class. It is characterized by its complex structure, which includes an indole moiety that is known for its psychoactive properties. This compound has garnered attention for its potential biological activities and applications in pharmacology.

  • Molecular Formula : C₁₇H₂₇ClN₂O
  • Molecular Weight : 310.9 g/mol
  • CAS Number : 2749302-95-0
PropertyValue
Molecular FormulaC₁₇H₂₇ClN₂O
Molecular Weight310.9 g/mol
CAS Number2749302-95-0

N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor sites. This interaction is significant as it influences neurotransmitter release and can modulate various physiological processes including mood, perception, and cognition. The compound's structural similarity to other known psychedelics suggests it may elicit similar effects, making it a subject of interest in psychopharmacological research.

Pharmacological Effects

  • Psychoactive Effects : Preliminary studies indicate that this compound may produce psychedelic effects akin to those of psilocybin and LSD, including alterations in sensory perception and emotional states.
  • Potential Therapeutic Uses : Research into tryptamines has suggested potential applications in treating conditions such as depression, anxiety, and PTSD due to their ability to promote neuroplasticity and emotional processing.

Study on Serotonergic Activity

A study published in PubMed Central explored the interaction of various tryptamines with serotonin receptors. The findings indicated that compounds similar to N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine exhibited significant binding affinity to the 5-HT_2A receptors, which are implicated in the modulation of mood and cognition .

Toxicology and Safety Profile

According to safety data sheets from Cayman Chemical, N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine is classified as having low toxicity when handled correctly. It does not show significant irritant effects on skin or eyes and is not classified as a carcinogen .

Summary of Biological Activities

Activity TypeDescription
Serotonin Receptor AgonismModulates mood and perception through 5-HT_2A receptor activation.
Psychoactive EffectsPotentially induces altered states of consciousness similar to other psychedelics.
Low Toxicity ProfileMinimal irritant effects; not classified as a carcinogen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.